molecular formula C12H11NS B14611579 Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl- CAS No. 59281-01-5

Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-

Cat. No.: B14611579
CAS No.: 59281-01-5
M. Wt: 201.29 g/mol
InChI Key: FZTJGQRJWJNVMV-UHFFFAOYSA-N
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Description

Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl- is a heterocyclic compound that belongs to the class of thienoquinolines. These compounds are characterized by a fused ring system consisting of a thiophene ring and a quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the iodocyclization reaction, where 3-alkynyl-2-(methylthio)quinolines undergo cyclization in the presence of iodine to form the thienoquinoline core . Another approach involves the use of palladium-catalyzed reactions such as Sonogashira, Suzuki, and Heck reactions to achieve structural diversification of the resulting halide derivatives .

Industrial Production Methods

Industrial production methods for thieno[2,3-b]quinoline derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for iodocyclization, palladium catalysts for cross-coupling reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions include halogenated thienoquinolines, oxidized quinoline derivatives, and substituted thienoquinolines with diverse functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl- include:

Uniqueness

Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl- is unique due to its specific ring fusion pattern and the presence of a methyl group at the 4-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other thienoquinoline derivatives .

Properties

CAS No.

59281-01-5

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

4-methyl-2,3-dihydrothieno[2,3-b]quinoline

InChI

InChI=1S/C12H11NS/c1-8-9-4-2-3-5-11(9)13-12-10(8)6-7-14-12/h2-5H,6-7H2,1H3

InChI Key

FZTJGQRJWJNVMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCSC2=NC3=CC=CC=C13

Origin of Product

United States

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